1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid (CAS 1774898-64-4) is a synthetic, low-molecular-weight (192.24 g/mol) organic building block. It features a cyclobutane ring core substituted with a carboxylic acid and an ethylsulfonyl group.

Molecular Formula C7H12O4S
Molecular Weight 192.24 g/mol
Cat. No. B12278738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid
Molecular FormulaC7H12O4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1(CCC1)C(=O)O
InChIInChI=1S/C7H12O4S/c1-2-12(10,11)7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9)
InChIKeyNMFULNBCILGVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid: A Specialized Cyclobutane Building Block for Research and Development


1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid (CAS 1774898-64-4) is a synthetic, low-molecular-weight (192.24 g/mol) organic building block [1]. It features a cyclobutane ring core substituted with a carboxylic acid and an ethylsulfonyl group. This compound is exclusively supplied for research and industrial purposes, not for human or animal therapeutic use [2]. Its structural attributes, particularly a predicted XLogP3-AA of 0.3, position it among a specific class of conformationally constrained, polar scaffolds used in medicinal chemistry and agrochemical discovery.

Why 1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid cannot be simply replaced by other sulfonyl-cyclobutane acids


The assumption that other sulfonyl-cyclobutane-1-carboxylic acids can freely substitute for the 1-(ethanesulfonyl) variant is unsupported by the principle of structure-activity relationships. The sulfonyl substituent's electronic and steric nature is a critical determinant of a molecule's physicochemical and biological profile. Even small changes, such as elongating the alkyl chain or switching to an aryl sulfonyl, can alter acidity (pKa) by an order of magnitude due to the electron-withdrawing effect of the sulfone group directly attached to the cyclobutane ring . This directly impacts ionization state, solubility, and target binding, making unvalidated substitutions a significant risk in a multi-step synthesis or a biological assay without direct comparative data.

Quantitative Evidence for Differentiating 1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid from its Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Informs Passive Membrane Permeability Compared to Larger Analogs

The target compound exhibits a predicted XLogP3-AA of 0.3, indicating it is more polar than common O-benzyl or tosyl-protected analogs [1]. This lower lipophilicity may be advantageous when intermediate polarity is required, but could limit passive membrane permeability relative to more lipophilic sulfonyl-cyclobutane derivatives.

Lipophilicity Drug-likeness Permeability

Enhanced Acidity (Predicted pKa) Relative to Unsubstituted Cyclobutane Carboxylic Acid

The electron-withdrawing sulfone group is predicted to greatly enhance the acidity of the carboxylic acid. While the exact pKa of the target compound is not experimentally available, the closely related 1-(phenylsulfonyl)cyclobutane-1-carboxylic acid has a predicted pKa of 2.62 , which is more than 100 times more acidic than the unsubstituted cyclobutanecarboxylic acid (pKa = 4.82) [1]. A similar acid-strengthening effect is expected for the 1-(ethanesulfonyl) derivative.

Acidity Ionization state Reactivity

Smaller Molecular Footprint and Topological Polar Surface Area (TPSA) Compared to Aryl-Sulfonyl Analogs

The 1-(ethanesulfonyl) group presents a smaller steric and electronic footprint than common aryl sulfonyl groups used in drug discovery (e.g., tosyl, phenylsulfonyl). The target compound has a molecular weight of 192.24 and a TPSA of 79.8 Ų [1], whereas 1-(4-methylbenzenesulfonyl)cyclobutane-1-carboxylic acid has a molecular weight of 254.3 , a difference of 62.06 g/mol.

Molecular size Ligand efficiency Topological Polar Surface Area

Recommended Procurement Scenarios for 1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid Based on its Differentiated Profile


Fragment-Based Drug Discovery (FBDD) Libraries

Its low molecular weight (192.24 g/mol) and balanced polarity (XLogP3-AA 0.3) make it a suitable fragment for screening libraries targeting proteins with shallow, solvent-exposed binding pockets [1]. Its compact, non-aromatic sulfone provides a unique 3D vector compared to flat aromatic acids, potentially exploring novel chemical space.

Synthesis of Conformationally Restricted Bioisosteres

The cyclobutane ring offers a non-planar scaffold with restricted bond rotation. This compound is a logical precursor for synthesizing cis-1,3-disubstituted cyclobutane derivatives, which are established bioisosteres for metabolically labile amides or phenyl rings, where the ethyl sulfone group serves as an H-bond acceptor anchor [1].

Agrochemical Intermediate Research

Sulfone-containing carboxylic acids are key intermediates in the synthesis of sulfonylurea herbicides. The aliphatic ethylsulfonyl group may impart different crop selectivity or degradation profiles compared to aryl-sulfonyl analogs [2]. This compound is relevant for preparing novel sulfonamide analog libraries for herbicide screening.

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